molecular formula C7H5ClN2O B1363902 5-chloro-1H-indazol-3-ol CAS No. 7364-28-5

5-chloro-1H-indazol-3-ol

Cat. No. B1363902
CAS RN: 7364-28-5
M. Wt: 168.58 g/mol
InChI Key: QENJUGGVVMREAK-UHFFFAOYSA-N
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Description

5-chloro-1H-indazol-3-ol is a heterocyclic compound . Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of 1H-indazol-3-ol is C7H6N2O . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Indazole derivatives have been found to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

Scientific Research Applications

Material Science Applications

  • Electrode Protection: 5-Hydroxy-1H-indazole, a related compound, has been explored for its role in improving the cycling performance of over-lithiated layered oxide (OLO) positive electrodes in batteries. This is achieved by forming a protective film via oxidative decomposition, which is less resistive and enhances electrode efficiency (Kang et al., 2014).

Pharmaceutical Development

  • Drug Synthesis: Research has focused on synthesizing various derivatives of indazol-3-ol for pharmaceutical applications. For instance, a study on the synthesis of new indazol-3-ol derivatives revealed their potential anti-inflammatory activities in various inflammation models (Schindler et al., 1998).
  • Chemical Structure Analysis: The crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, a related compound, has been analyzed, contributing to the understanding of molecular interactions and bonding in pharmaceutical compounds (Chicha et al., 2014).

Chemical Synthesis

  • Catalytic Reactions: The compound has been used in catalytic reactions like the Pd(II)-catalyzed C-3 arylation of (1H) indazoles, which is significant in synthesizing agrochemicals and pharmaceuticals (Ye et al., 2013).
  • Synthesis of Heterocyclic Carbenes: Research has been conducted on synthesizing and analyzing the properties of 5-halo-substituted indazolium-3-carboxylates, which are useful in generating indazol-3-ylidenes, a class of heterocyclic carbenes (Schmidt et al., 2007).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They have gained considerable attention in the field of medicinal chemistry due to their broad range of chemical and biological properties . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

5-chloro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENJUGGVVMREAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366695
Record name 5-Chloro-3-hydroxy (1H)indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1H-indazol-3-ol

CAS RN

7364-28-5
Record name 5-Chloro-1,2-dihydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7364-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-hydroxy (1H)indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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